Cas no 4469-34-5 (1,3-Dioxepin,4,7-dihydro-2-propyl-)

1,3-Dioxepin,4,7-dihydro-2-propyl- is a cyclic organic compound featuring a seven-membered dioxepin ring with a propyl substituent at the 2-position. This structure imparts unique reactivity and stability, making it valuable as an intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical applications. Its partially saturated ring system offers versatility in functionalization, while the propyl group enhances lipophilicity, aiding in solubility modulation for specific reaction conditions. The compound’s balanced electronic properties and conformational flexibility make it suitable for use in catalytic processes and as a building block for complex molecular architectures. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
1,3-Dioxepin,4,7-dihydro-2-propyl- structure
4469-34-5 structure
Product Name:1,3-Dioxepin,4,7-dihydro-2-propyl-
CAS No:4469-34-5
MF:C8H14O2
MW:142.195562839508
CID:331198
PubChem ID:260925
Update Time:2025-09-23

1,3-Dioxepin,4,7-dihydro-2-propyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxepin,4,7-dihydro-2-propyl-
    • 2-propyl-4,7-dihydro-1,3-dioxepine
    • 2-propyl-1,3-dioxacyclohept-2-ene
    • 2-propyl-1,3-dioxep-5-ene
    • 2-PROPYL-4,7-DIHYDRO-1,3-DIOXEPIN
    • DTXSID60293875
    • EX-A3279
    • 2-Propyl-4,7-dihydro-1,3-dioxepine;Vitamin B6 Impurity 1;Pyridoxine Impurity 4
    • VITAMIN B6 IMPURITY 1
    • BCP33531
    • NSC92757
    • NSC-92757
    • 4469-34-5
    • A826874
    • N-PROPYL DIOXEPIN
    • VITAMINB6IMPURITY1
    • Inchi: 1S/C8H14O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,8H,2,5-7H2,1H3
    • InChI Key: RUTBWJOYERVBCR-UHFFFAOYSA-N
    • SMILES: O1CC=CCOC1CCC

Computed Properties

  • Exact Mass: 142.09900
  • Monoisotopic Mass: 142.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 99.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 18.5A^2

Experimental Properties

  • Density: 0.925
  • Boiling Point: 187.6°Cat760mmHg
  • Flash Point: 61.5°C
  • Refractive Index: 1.431
  • PSA: 18.46000
  • LogP: 1.71560

1,3-Dioxepin,4,7-dihydro-2-propyl- Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3-Dioxepin,4,7-dihydro-2-propyl- Pricemore >>

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A2B Chem LLC
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$423.00 2024-04-20

1,3-Dioxepin,4,7-dihydro-2-propyl- Suppliers

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Additional information on 1,3-Dioxepin,4,7-dihydro-2-propyl-

Introduction to 1,3-Dioxepin,4,7-dihydro-2-propyl- (CAS No. 4469-34-5)

1,3-Dioxepin,4,7-dihydro-2-propyl-, identified by its Chemical Abstracts Service (CAS) number 4469-34-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the dioxepin family, a class of molecules characterized by a seven-membered ring containing two oxygen atoms and alternating single and double bonds. The presence of a propyl substituent at the 2-position introduces additional structural complexity, making it a versatile scaffold for further functionalization and exploration.

The structure of 1,3-dioxepin,4,7-dihydro-2-propyl- features a rigid bicyclic system with oxygen atoms at the 1 and 3 positions. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The propyl group at the 2-position not only influences the compound's solubility and reactivity but also serves as a handle for further derivatization, enabling the synthesis of more complex analogs.

In recent years, there has been growing interest in dioxepin derivatives due to their potential applications in drug discovery. The dioxepin core is known for its ability to engage with biological targets such as enzymes and receptors, making it a valuable building block for medicinal chemists. Specifically, 1,3-dioxepin,4,7-dihydro-2-propyl- has been investigated for its pharmacological properties and its role in developing novel therapeutic agents.

One of the most compelling aspects of this compound is its role in medicinal chemistry. Researchers have explored its derivatives as potential inhibitors of various enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. For instance, modifications to the propyl group have been shown to enhance binding affinity to specific targets while maintaining structural integrity.

The synthesis of 1,3-dioxepin,4,7-dihydro-2-propyl- involves multi-step organic reactions that highlight the compound's synthetic utility. Common methods include cyclization reactions followed by alkylation to introduce the propyl substituent. These synthetic pathways are well-documented in the literature and provide a solid foundation for further chemical manipulation.

Recent studies have also demonstrated the application of computational chemistry in optimizing derivatives of this compound. Molecular modeling techniques have been employed to predict binding interactions with biological targets, allowing researchers to design more effective drug candidates. This approach leverages advances in computational power and algorithmic methods to accelerate drug discovery processes.

The pharmacological profile of 1,3-dioxepin,4,7-dihydro-2-propyl- has been studied extensively in vitro and in vivo. Preliminary findings suggest that certain derivatives exhibit promising activity against disease-related pathways. For example, some analogs have shown inhibitory effects on kinases and other enzymes implicated in cancer progression. These results underscore the compound's potential as a lead structure for further development.

In addition to its pharmaceutical applications, 1,3-dioxepin,4,7-dihydro-2-propyl- has relevance in materials science due to its unique structural features. The rigid dioxepin core can be incorporated into polymers and other materials to enhance their thermal stability or mechanical properties. This dual utility highlights the versatility of this compound across multiple scientific disciplines.

The future directions for research on this compound are multifaceted. Continued exploration of its derivatives will likely uncover new biological activities and synthetic possibilities. Furthermore, interdisciplinary approaches combining organic synthesis with computational modeling and biopharmaceutical studies will further advance our understanding of its potential applications.

Overall,1,3-Dioxepin,4,7-dihydro-2-propyl-(CAS No.4469-34-5) represents a significant compound in modern chemistry with broad implications for drug discovery and material science. Its unique structure and functional properties make it an attractive candidate for further investigation.

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